6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety. It is classified as a derivative of isoquinoline, a class of compounds known for their diverse biological activities.
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride can be synthesized through various chemical reactions involving isoquinoline derivatives. It falls under the category of dihydroisoquinolinones, which are known for their potential therapeutic applications, particularly in neuropharmacology and as precursors in the synthesis of more complex molecules.
The synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves several key steps:
The molecular formula for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is with a molecular weight of approximately 161.20 g/mol. The structure features a bicyclic framework consisting of a benzene ring fused to a piperidine-like ring.
Key Structural Features:
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are important for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is not fully elucidated but may involve modulation of neurotransmitter systems. Compounds in this class often interact with receptors in the central nervous system, potentially acting as agonists or antagonists depending on their specific structure and substituents.
Research indicates that derivatives of dihydroisoquinolinones can influence dopaminergic and serotonergic pathways, making them candidates for treating conditions like depression or Parkinson's disease.
The physical properties of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride include:
Chemical properties include:
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one hydrochloride has several notable applications in scientific research:
The synthesis of 6-methyl-3,4-dihydroisoquinolin-1(2H)-one HCl relies on strategically functionalizing the dihydroisoquinolinone core. The Castagnoli-Cushman reaction (CCR) between homophthalic anhydride and imines enables efficient construction of 3,4-disubstituted derivatives. This method delivers the scaffold with a C4-carboxyl group, which facilitates further modifications at the 6-position through decarboxylative cross-coupling or esterification [1]. For N-alkylated variants (e.g., 6-methyl-N-benzyl analogs), iminium salt oxidation offers a robust pathway. 3,3-Dimethyl-3,4-dihydroisoquinoline undergoes alkylation at nitrogen followed by oxidation with potassium ferricyanide under basic conditions (KOH/dioxane/H₂O), yielding N-alkyl-3-substituted dihydroisoquinolinones in ~69% yield. This approach circumvents steric hindrance issues encountered in direct N-alkylation [6]. Microwave-assisted reactions significantly optimize these pathways, reducing reaction times from hours to minutes while improving yields by 15–25% [1].
Table 1: Key Synthetic Routes to 6-Methyl Dihydroisoquinolinone Scaffolds
Method | Key Reagents/Conditions | Yield Range | 6-Substitution Flexibility |
---|---|---|---|
Castagnoli-Cushman Rxn | Homophthalic anhydride + Imines, toluene, reflux | 52–89% | Moderate (requires pre-functionalized imines) |
Iminium Salt Oxidation | Alkyl halide → K₃Fe(CN)₆/KOH, dioxane/H₂O | 39–69% | High (post-cyclization modification) |
Pictet-Spengler Cyclization | β-Arylethylamines + aldehydes, acid catalyst | 40–85% | Limited (electronic constraints) |
Enantioselective synthesis of 6-methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives employs chiral catalysts and auxiliaries. The Pictet-Spengler reaction remains pivotal, with (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate (Andersen reagent) serving as a chiral controller. This auxiliary directs asymmetric cyclization of 2-(3,4-dimethoxyphenyl)-ethylamine with aldehydes, yielding 1-substituted tetrahydroisoquinolines with >90% ee. Subsequent oxidation and demethylation then afford chiral 6-methyl derivatives [7]. Organocatalysts like (R)-TRIP (a chiral phosphoric acid) and (S)-BINOL enable enantioselective nucleophilic additions to N-acyliminium intermediates. For 3-alkyl-6-methyl variants, these catalysts achieve ee values of 88–95% by leveraging hydrogen-bonding interactions within the catalyst-substrate complex [7]. Metal-catalyzed asymmetric hydrogenation of 6-methyl-3,4-dehydroisoquinolinones using Ir-(S)-BINAP systems further enriches stereoselective routes, though substrate scope remains limited to unhindered olefins [7].
Hybridization augments the bioactivity profile of 6-methyl-3,4-dihydroisoquinolin-1(2H)-one by conjugating it with pharmacophores targeting complementary biological pathways. Molecular hybridization often exploits the C4-carboxyl group or N1 nitrogen for linkage:
Table 2: Bioactive Hybrid Systems Incorporating 6-Methyl Dihydroisoquinolinone
Hybrid System | Synthetic Strategy | Target/Activity | Key Finding |
---|---|---|---|
Thioxoimidazolidinone-Isoquinolinone | Knoevenagel condensation | Perforin inhibition (lytic activity) | IC₅₀ values 0.79–4.59 µM; 3.5-fold > parent scaffold |
Triazolyl-piperidine-Isoquinolinone | CuAAC coupling | Dopamine D4 receptor antagonism | Kᵢ = 12 nM; 8-fold improved selectivity vs. D2 |
Biotin-Isoquinolinone | EDC-mediated amidation | Target identification (chemical proteomics) | Isolated 5 novel kinase binders from HeLa lysates |
Radiolabeled 6-methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives enable pharmacokinetic and receptor occupancy studies. Tritium labeling employs catalytic tritium–halogen exchange, where 6-bromo-3,4-dihydroisoquinolin-1(2H)-one undergoes reaction with [³H]H₂ gas (5–10 Ci/mmol) using Pd/C as a catalyst. This method achieves radiochemical purities >98% but requires harsh conditions that may degrade acid-labile substituents [4]. Carbon-14 incorporation utilizes [¹⁴C]-methyl iodide in a Sandmeyer reaction with 6-aminodihydroisoquinolinone precursors, yielding 6-[¹⁴C]-methyl derivatives with specific activities of 50–60 mCi/mmol. Alternatively, [¹⁴C]-formaldehyde in reductive amination introduces labels at the N1 position. These probes exhibit high stability (<2% radiolysis over 8 weeks at –20°C) and validate target engagement in in vivo glioblastoma models [8]. Probe design prioritizes physicochemical properties computed for 6-methyl-3,4-dihydroisoquinolinone: LogP 1.38 (consensus), TPSA 29.1 Ų, and high GI absorption, ensuring bioavailability in CNS studies [8].
Table 3: Radiolabeling Approaches for 6-Methyl Dihydroisoquinolinone Probes
Isotope | Labeling Position | Method | Specific Activity | Key Application |
---|---|---|---|---|
³H | C6 | Catalytic dehalogenation ([³H]H₂/Pd/C) | 5–10 Ci/mmol | Perforin inhibition kinetics (cell-based) |
¹⁴C | C6 (methyl) | [¹⁴C]CH₃I + 6-NH₂ precursor | 50–60 mCi/mmol | In vivo distribution in glioblastoma models |
¹⁴C | N1 | [¹⁴C]HCHO + reductive amination | 30–40 mCi/mmol | Dopamine receptor binding (autoradiography) |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2